molecular formula C18H19NO2S B2968085 (1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319874-74-1

(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2968085
CAS RN: 2319874-74-1
M. Wt: 313.42
InChI Key: YZSIXGZHFJAUIB-UHFFFAOYSA-N
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Description

The compound “(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane) which is a common motif in many natural products and pharmaceuticals . The naphthalen-1-ylsulfonyl group attached to it could potentially impart interesting chemical and physical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic azabicyclo[3.2.1]octane core, with a methylene (-CH2-) group at the 3-position and a naphthalen-1-ylsulfonyl group at the 8-position . The 3D structure of similar compounds can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the bicyclic core and the naphthalen-1-ylsulfonyl group. The methylene group at the 3-position could potentially be involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and functional groups (like the sulfonyl group) would influence properties like solubility, melting/boiling point, etc .

Scientific Research Applications

Natural Product Synthesis

The compound’s highly strained trans-fused bicyclo[3.3.0]octane ring system makes it challenging to synthesize. However, recent advancements have enabled the creation of natural products containing this unique structure . Researchers have explored its potential as a precursor for novel bioactive molecules.

Tricyclic Carbon Skeletons

“(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane” can serve as a building block for constructing oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeletons. These structures have applications in medicinal chemistry, drug design, and material science .

Bicyclo[3.2.1]octane Scaffolds

Intramolecular reactions involving readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides lead to complex bicyclo[3.2.1]octane scaffolds. These scaffolds exhibit regio- and diastereoselectivity, making them valuable for designing new compounds .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If it’s a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed safety information .

Future Directions

The future research directions would depend on the context. If it’s a pharmaceutical compound, future work could involve optimizing its activity, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

3-methylidene-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-13-11-15-9-10-16(12-13)19(15)22(20,21)18-8-4-6-14-5-2-3-7-17(14)18/h2-8,15-16H,1,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSIXGZHFJAUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylidene-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane

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